Ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

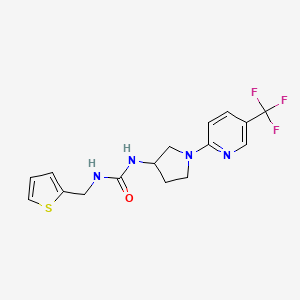

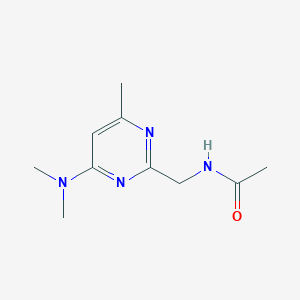

Ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate, also known as CDC 6600, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the pyridine family and is synthesized using a specific method.

Applications De Recherche Scientifique

Synthesis of Complex Molecules

Ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate is instrumental in the synthesis of complex molecules, including heterocyclic compounds and potential anticancer agents. For instance, it has been used in the preparation of phenoxydifluoromethyl substituted nitrogen heterocycles, highlighting its role in introducing aryloxydifluoromethyl substituents for the design of biologically active molecules (Solodukhin et al., 2004). Furthermore, its application extends to the development of new thiazolo[5,4-d]pyrimidines with molluscicidal properties, demonstrating its utility in creating compounds with specific biological activities (El-bayouki & Basyouni, 1988).

Catalysis and Organic Reactions

This compound also plays a crucial role in catalysis and organic reactions. It has been involved in the visible-light-driven direct 2,2-difluoroacetylation of alkenes and alkynes, showcasing its potential in photocatalytic processes and the synthesis of difluoroacetyl compounds (Furukawa et al., 2020). Such reactions are essential for creating functionalized molecules with potential applications in materials science and drug development.

Material Science Applications

In materials science, this compound contributes to the development of novel materials. Its utility is evident in the synthesis of ethyl-2,2-difluoro-2-trimethylsilylacetate, a difluoromethylene building block precursor, through electrolysis. This process underscores its importance in creating building blocks for more complex materials (Clavel et al., 2000).

Mécanisme D'action

Target of Action

The primary target of Ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate is the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects . This compound binds irreversibly to the nAChR, causing a stop of the flow of ions in the postsynaptic membrane of neurons .

Mode of Action

This compound: works by blocking neural signaling in the central nervous system of insects . It binds irreversibly to the nAChR, leading to paralysis and death . This compound is highly selective towards the variation of the nAChR which insects possess .

Biochemical Pathways

The action of This compound affects the normal functioning of the nervous system in insects. By binding to the nAChR, it disrupts the normal flow of ions across the neuron’s membrane, leading to paralysis and death . The downstream effects of this disruption can include a variety of physiological changes in the insect, ultimately leading to its death .

Pharmacokinetics

The ADME properties of This compound Based on its chemical structure and the general properties of similar compounds, it is likely that this compound has high gi absorption and is bbb permeant . These properties would contribute to its bioavailability and its ability to reach its target in the central nervous system of insects .

Result of Action

The result of the action of This compound is the rapid death of the insect. By binding to the nAChR and disrupting normal neural signaling, this compound causes paralysis and death in insects .

Propriétés

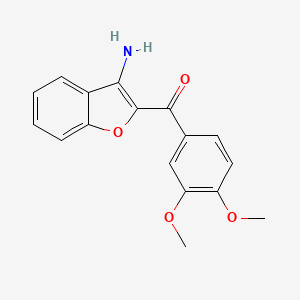

IUPAC Name |

ethyl 2-(6-chloropyridin-3-yl)-2,2-difluoroacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF2NO2/c1-2-15-8(14)9(11,12)6-3-4-7(10)13-5-6/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOODARGYEGTZII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CN=C(C=C1)Cl)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[[1-(pyridin-2-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2696568.png)

![5-chloro-2-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2696571.png)

![3,5-dimethoxy-N-{3-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2696572.png)

![Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]benzoate](/img/structure/B2696579.png)

![7-Oxotricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B2696581.png)

![2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide](/img/structure/B2696589.png)